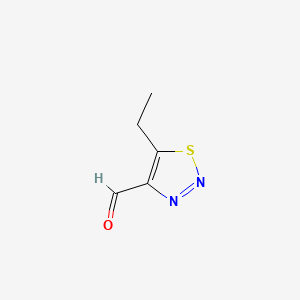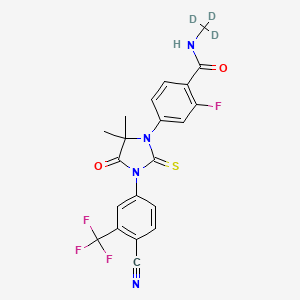
Enzalutamide D3
Übersicht
Beschreibung
Enzalutamide D3 is a deuterium labeled Enzalutamide (MDV3100). Enzalutamide is an androgen receptor (AR) antagonist with an IC50 of 36 nM in LNCaP prostate cells .
Molecular Structure Analysis
The molecular formula of Enzalutamide D3 is C21H13D3F4N4O2S, and its molecular weight is 467.45 . The structure includes a combination of carbon, hydrogen, deuterium, fluorine, nitrogen, oxygen, and sulfur atoms.Physical And Chemical Properties Analysis
Enzalutamide D3 is a solid substance with a white to off-white color . The solubility of Enzalutamide D3 in DMSO is 25 mg/mL .Wissenschaftliche Forschungsanwendungen
Treatment of Prostate Cancer
Enzalutamide is a second-generation nonsteroidal androgen receptor (AR) antagonist with a strong binding affinity to AR . It has been approved by the US Food and Drug Administration (FDA) for the treatment of both metastatic and non-metastatic castration-resistant prostate cancer (CRPC), as well as castration-sensitive prostate cancer (CSPC) .
Improved Bioavailability
Enzalutamide’s low solubility and bioavailability significantly hinder the achievement of optimal therapeutic outcomes . However, a solid self-nanoemulsifying drug delivery system (S-SNEDDS) containing Enzalutamide has been developed to enhance its bioavailability .
Inhibition of AR Function in Triple-Negative Breast Cancer (TNBC)
HC-1119, a deuterated Enzalutamide, has been found to inhibit the migration, invasion, and metastasis of AR-positive TNBC cells .
Treatment of Metastatic Castration-Resistant Prostate Cancer (mCRPC)
Deutenzalutamide (HC-1119) has been used in a Phase III clinical trial for the treatment of mCRPC in China . The trial met the predefined primary endpoint, showing that Deutenzalutamide significantly reduces the risk of disease progression in patients with mCRPC .
Use in Hormonal Therapeutics
Enzalutamide has been used as a hormonal therapeutic for three forms of advanced prostate cancer . This has been further verified by the recent FDA approval of other second-generation AR antagonists .
Use in Solid Self-Nanoemulsifying Drug Delivery System (S-SNEDDS)
Enzalutamide has been used in a solid self-nanoemulsifying drug delivery system (S-SNEDDS) to maintain the drug in a stable, amorphous state in aqueous environments .
Wirkmechanismus
Target of Action
Enzalutamide D3, also known as Deutenzalutamide, primarily targets the androgen receptor (AR), a type of nuclear receptor that is activated by binding any of the androgenic hormones . The androgen receptor is most notably involved in the hormonal growth of prostate cancer cells .
Mode of Action
Enzalutamide D3 acts as a competitive androgen receptor inhibitor. It has a threefold inhibition on the androgen signaling pathway without significant androgen receptor agonist activity . It inhibits androgen binding to its receptor, androgen receptor nuclear translocation, and subsequent interaction with chromosomal DNA .
Biochemical Pathways
The primary biochemical pathway affected by Enzalutamide D3 is the androgen signaling pathway. By inhibiting the androgen receptor, Enzalutamide D3 prevents testosterone from stimulating prostate cancer growth . This inhibition may slow down the growth of the cancer cells .
Pharmacokinetics
Enzalutamide D3 is extensively metabolized, primarily by the cytochrome P450 enzymes CYP2C8 and to a lesser extent CYP3A4 . It is primarily excreted via renal excretion of hepatic metabolites . The terminal half-life of Enzalutamide D3 is approximately 5.8 days .
Result of Action
The molecular effect of Enzalutamide D3’s action is the inhibition of androgen receptor signaling, which leads to decreased cell proliferation and induced cell death in prostate cells . On a cellular level, this results in a decrease in prostate tumor volume .
Action Environment
The efficacy and stability of Enzalutamide D3 can be influenced by various environmental factors. For instance, the presence of other drugs that interact with the same cytochrome P450 enzymes can alter the levels of Enzalutamide D3 . Additionally, the presence of myeloid cells, including macrophages and myeloid-derived suppressor cells (MDSC), which express the androgen receptor and promote prostate cancer progression, can also influence the action of Enzalutamide D3 .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4N4O2S/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCXUHSOUPDCQV-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C2(C)C)C3=CC(=C(C=C3)C#N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1443331-82-5 | |
| Record name | Deutenzalutamide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443331825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEUTENZALUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OKI556HC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does Deutenzalutamide interact with its target and what are the downstream effects?
A1: Deutenzalutamide, like its analog Enzalutamide, acts as an androgen receptor (AR) inhibitor. [] It binds to the AR, hindering the binding of androgens like testosterone and dihydrotestosterone. This binding prevents the AR from translocating to the nucleus and activating genes responsible for prostate cancer cell growth and survival. [] Consequently, Deutenzalutamide effectively inhibits prostate cancer cell proliferation and induces apoptosis (programmed cell death).
Q2: What is the clinical efficacy of Deutenzalutamide in treating mCRPC?
A2: The HC-1119-04 phase 3 trial investigated Deutenzalutamide's efficacy in patients with mCRPC who had experienced treatment failure with abiraterone and/or docetaxel. [] The study revealed a statistically significant improvement in radiographic progression-free survival (rPFS) in patients treated with Deutenzalutamide compared to those receiving a placebo. [] This finding suggests that Deutenzalutamide holds promise as a potential treatment option for this specific patient population.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine](/img/structure/B587671.png)
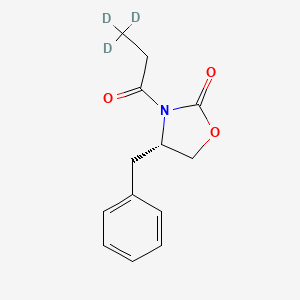

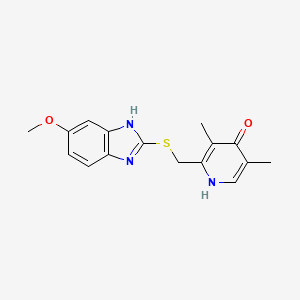
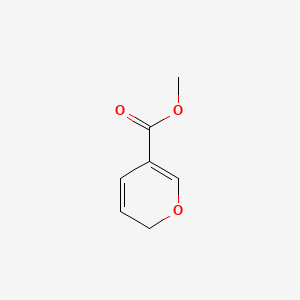
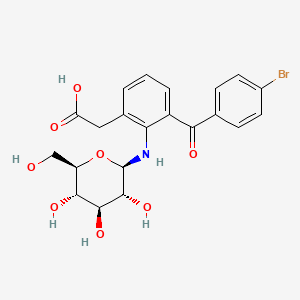
![3,5-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B587682.png)
![2-Fluoro-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B587683.png)
